molecular formula C13H14FN3O B10898889 N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10898889
M. Wt: 247.27 g/mol
InChI Key: HTSAQLVHRNNJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(5-FLUORO-2-METHYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a fluorinated phenyl group and a carboxamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(5-FLUORO-2-METHYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like N4-(5-FLUORO-2-METHYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N~4~-(5-FLUORO-2-METHYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or removal of oxygen atoms, which can modify the compound’s reactivity.

    Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

N~4~-(5-FLUORO-2-METHYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-(5-FLUORO-2-METHYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and pyrazole ring contribute to its binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(5-FLUORO-2-METHYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific combination of a pyrazole ring, fluorinated phenyl group, and carboxamide moiety

Properties

Molecular Formula

C13H14FN3O

Molecular Weight

247.27 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-1,3-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C13H14FN3O/c1-8-4-5-10(14)6-12(8)15-13(18)11-7-17(3)16-9(11)2/h4-7H,1-3H3,(H,15,18)

InChI Key

HTSAQLVHRNNJQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CN(N=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.